molecular formula C32H46O5 B13071114 KadcoccineacidB

KadcoccineacidB

Katalognummer: B13071114
Molekulargewicht: 510.7 g/mol
InChI-Schlüssel: ZCHMISWQWLVBPI-FIXRFNKBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

KadcoccineacidB is a novel compound that has garnered significant interest in recent years due to its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of KadcoccineacidB typically involves multiple steps, starting from readily available precursors. The initial step often includes the formation of a key intermediate through a series of condensation and cyclization reactions. This intermediate is then subjected to further functionalization to introduce the desired substituents and achieve the final structure of this compound. The reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves rigorous quality control measures to monitor the reaction parameters and ensure the reproducibility of the final product. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate this compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: KadcoccineacidB undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within its molecular structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including the choice of solvent and temperature, are carefully optimized to achieve the desired transformation.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

KadcoccineacidB has a wide range of scientific research applications due to its versatile chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, this compound is studied for its potential as a bioactive compound with antimicrobial and anticancer properties. In medicine, it is being investigated for its therapeutic potential in treating various diseases. Additionally, this compound finds applications in the industry as a catalyst and in the development of new materials.

Wirkmechanismus

The mechanism of action of KadcoccineacidB involves its interaction with specific molecular targets and pathways within biological systems. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence cellular signaling pathways and gene expression.

Vergleich Mit ähnlichen Verbindungen

KadcoccineacidB is unique compared to other similar compounds due to its distinct molecular structure and reactivity. Similar compounds include KadcoccineacidA and KadcoccineacidC, which share some structural features but differ in their functional groups and overall reactivity. This compound stands out for its higher stability and broader range of applications in scientific research.

Eigenschaften

Molekularformel

C32H46O5

Molekulargewicht

510.7 g/mol

IUPAC-Name

(E,6R)-6-[(3R,4aR,6bR,9R,10aS,11aS,11bR)-3-acetyloxy-4,4,6b,11b-tetramethyl-10-methylidene-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-2-methyl-4-oxohept-2-enoic acid

InChI

InChI=1S/C32H46O5/c1-18(15-22(34)16-19(2)29(35)36)23-11-13-31(7)24-9-10-27-30(5,6)28(37-21(4)33)12-14-32(27,8)26(24)17-25(31)20(23)3/h9,16,18,23,25-28H,3,10-15,17H2,1-2,4-8H3,(H,35,36)/b19-16+/t18-,23-,25+,26-,27+,28-,31+,32-/m1/s1

InChI-Schlüssel

ZCHMISWQWLVBPI-FIXRFNKBSA-N

Isomerische SMILES

C[C@H](CC(=O)/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C

Kanonische SMILES

CC(CC(=O)C=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.